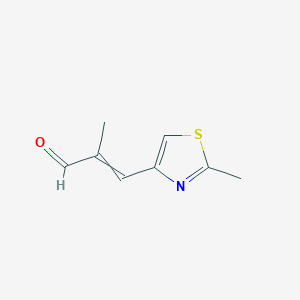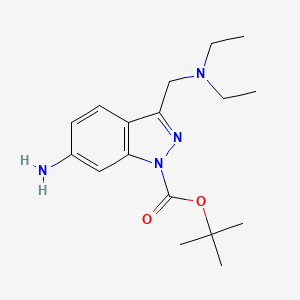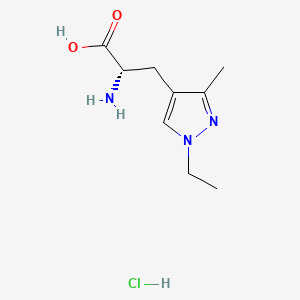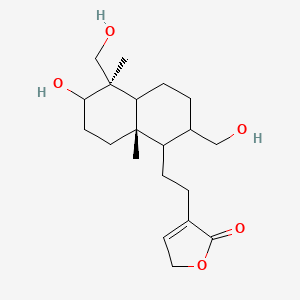
14-Deoxy-17beta-hydroxyandrographolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Deoxy-17beta-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculata, a plant known for its medicinal properties . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-17beta-hydroxyandrographolide typically involves the acetylation of andrographolide, followed by selective deacetylation . The preparation of the key intermediate, 3,14,19-O-triacetyl andrographolide, is achieved by treating andrographolide with acetic anhydride and freshly fused zinc chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from Andrographis paniculata remains a primary source .
Análisis De Reacciones Químicas
Types of Reactions: 14-Deoxy-17beta-hydroxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate is commonly used for the oxidation of andrographolide derivatives.
Reduction: Sodium borohydride can be employed for the reduction of specific functional groups.
Substitution: Acetic anhydride and zinc chloride are used in acetylation reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of andrographolide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 14-Deoxy-17beta-hydroxyandrographolide involves multiple pathways:
Antiviral Activity: Suppresses CXCR4 and CCR5 receptors to prevent viral entry.
Anticancer Activity: Induces apoptosis by activating p53 and regulating NF-κB, coupled with the Bax/Bcl-xl ratio.
Anti-inflammatory Activity: Suppresses NF-κB activation and COX-2 expression by targeting TBK1 via interactions with TLR3 and TLR4.
Comparación Con Compuestos Similares
14-Deoxy-17beta-hydroxyandrographolide is unique due to its specific structural features and biological activities. Similar compounds include:
Andrographolide: The parent compound with diverse pharmacological properties.
14-Deoxy-12-hydroxyandrographolide: Exhibits similar cytotoxic activities.
Neo-andrographolide: Another derivative with comparable biological activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-[2-[(5R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14?,15?,16?,17?,19-,20-/m0/s1 |
Clave InChI |
LMOGEODVJJLYGW-ZFJXHIGWSA-N |
SMILES isomérico |
C[C@@]12CCC([C@@](C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |
SMILES canónico |
CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


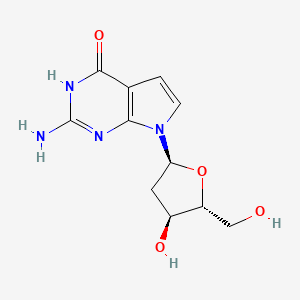
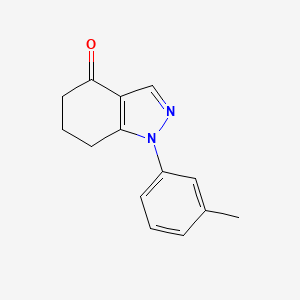
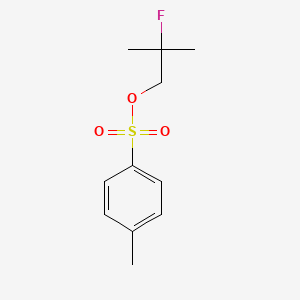
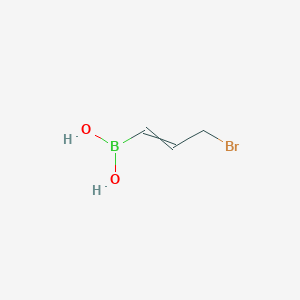

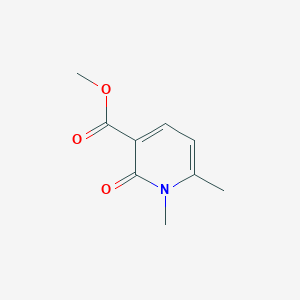
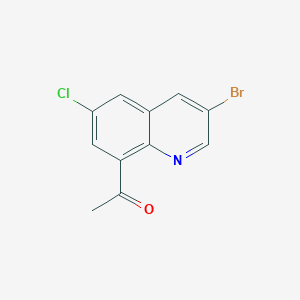
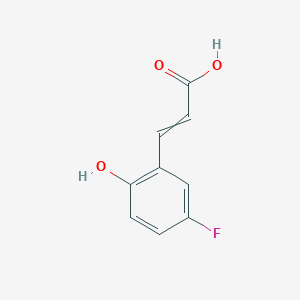
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
